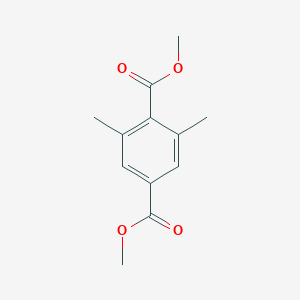
Dimethyl 2,6-dimethylterephthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DMT is a white, crystalline solid that is soluble in organic solvents such as methanol, ethanol, and acetone. It is a derivative of terephthalic acid, which is commonly used in the production of polyethylene terephthalate (PET) and other polymers. DMT is synthesized by reacting 2,6-dimethylphenol with terephthalic acid in the presence of a catalyst such as zinc acetate or magnesium acetate. The resulting product is then purified by recrystallization.
Aplicaciones Científicas De Investigación
DMT has found numerous applications in scientific research, particularly in the fields of materials science and biochemistry. It is commonly used as a monomer in the synthesis of polyesters and other polymers. These polymers have a wide range of applications, including in the production of textiles, packaging materials, and biomedical devices.
Mecanismo De Acción
The mechanism of action of DMT is not fully understood. However, it is believed that it acts as a nucleophile, reacting with other molecules to form covalent bonds. This property makes it useful in the synthesis of polymers, as it can be used to link monomers together.
Efectos Bioquímicos Y Fisiológicos
DMT has not been extensively studied for its biochemical and physiological effects. However, it is considered to be relatively non-toxic and is not known to have any significant adverse effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DMT in lab experiments is its ability to form covalent bonds with other molecules. This property makes it useful in the synthesis of polymers and other materials. However, one limitation of using DMT is its relatively high cost compared to other monomers.
Direcciones Futuras
There are numerous future directions for research on DMT. One area of interest is the development of new methods for synthesizing DMT that are more efficient and cost-effective. Another area of interest is the development of new polymers and materials that incorporate DMT, with potential applications in areas such as biomedicine and electronics.
In conclusion, DMT is a chemical compound that has found numerous applications in scientific research, particularly in the fields of materials science and biochemistry. Its unique properties, including its ability to form covalent bonds with other molecules, make it useful in the synthesis of polymers and other materials. Future research on DMT will likely focus on developing new methods for synthesizing it and exploring its potential applications in various fields.
Métodos De Síntesis
The synthesis of DMT involves a two-step reaction process. In the first step, 2,6-dimethylphenol is reacted with terephthalic acid in the presence of a catalyst. The reaction mixture is heated to a temperature of around 200°C, and the resulting product is a mixture of DMT and its isomer, dimethyl isophthalate. In the second step, the mixture is cooled and the DMT is separated from the isomer by recrystallization.
Propiedades
Número CAS |
18958-18-4 |
|---|---|
Nombre del producto |
Dimethyl 2,6-dimethylterephthalate |
Fórmula molecular |
C12H14O4 |
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
dimethyl 2,6-dimethylbenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C12H14O4/c1-7-5-9(11(13)15-3)6-8(2)10(7)12(14)16-4/h5-6H,1-4H3 |
Clave InChI |
YUIDQXMTXCEYCO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1C(=O)OC)C)C(=O)OC |
SMILES canónico |
CC1=CC(=CC(=C1C(=O)OC)C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



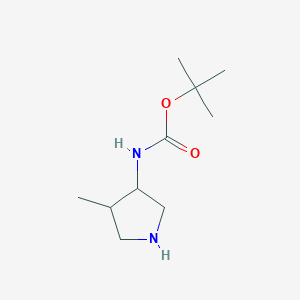

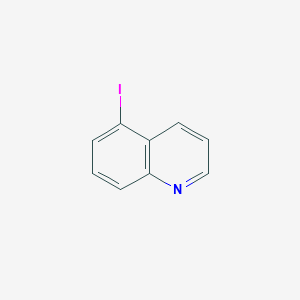
![2-(2,4-Difluorophenoxy)-5-(2-methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl)-6H-pyrido[1,2-b]pyridazin-6-one](/img/structure/B175263.png)
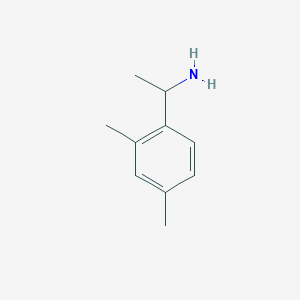
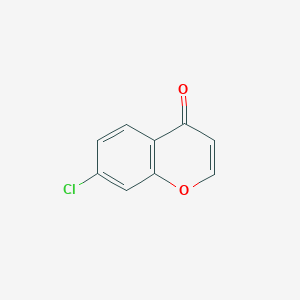
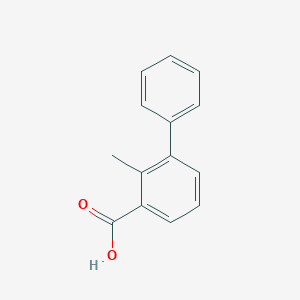
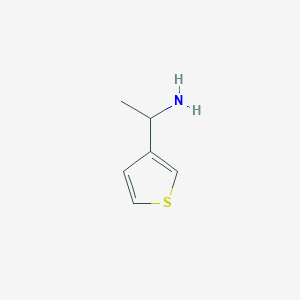
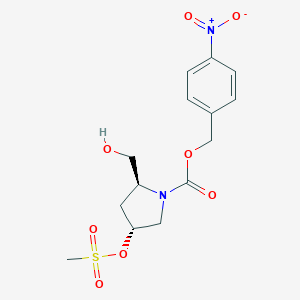
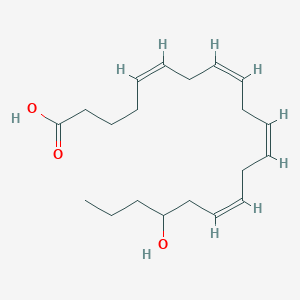
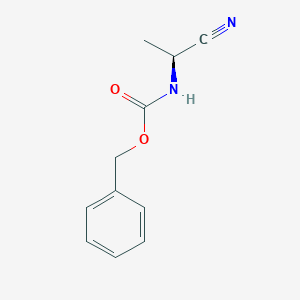
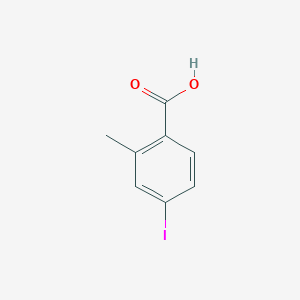

![exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B175294.png)